Danofloxacin - 112398-08-0

Danofloxacin

Catalog Number: EVT-264426
CAS Number: 112398-08-0
Molecular Formula: C19H20FN3O3
Molecular Weight: 357.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Danofloxacin is a synthetic fluoroquinolone antimicrobial drug developed specifically for veterinary use. [] It belongs to the third generation of fluoroquinolones, characterized by a broader spectrum of activity compared to earlier generations. [, ] Danofloxacin exhibits excellent activity against a wide range of Gram-negative and some Gram-positive bacteria, Mycoplasma, and intracellular pathogens. [, ]

Chemical Reactions Analysis

Danofloxacin exerts its bactericidal effect by inhibiting bacterial DNA gyrase, a type II topoisomerase essential for bacterial DNA replication and transcription. [] Fluoroquinolones bind to the A subunit of DNA gyrase, trapping the enzyme-DNA complex and preventing the resealing of double-stranded DNA breaks. [] This leads to irreversible DNA damage and ultimately bacterial cell death.

Pharmacokinetics

Danofloxacin demonstrates favorable pharmacokinetic properties in various animal species. It is rapidly absorbed following intramuscular and subcutaneous administration, exhibiting high bioavailability in most cases. [, , , ] Danofloxacin has a large volume of distribution, indicating its wide distribution throughout the body, including tissues like the lungs, liver, and kidneys. [, , ] It also exhibits a relatively long elimination half-life, allowing for once-daily dosing regimens. [, , ]

Examples of Pharmacokinetic Findings:

  • In sheep and goats, danofloxacin has a large volume of distribution (around 2.4 L/kg) and a body clearance of approximately 0.9 L/kg.h. []
  • In calves with acute pneumonia, the maximum lung tissue concentration of danofloxacin was 5.5 times greater than the plasma concentration at 1 and 2 h after intramuscular injection. []

Antimicrobial Activity

Danofloxacin exhibits potent in vitro and in vivo activity against a broad range of bacterial pathogens relevant to veterinary medicine. [, , , , , , , , , ] It is frequently used in the treatment of respiratory infections, enteritis, mastitis, and other bacterial diseases in various animal species. [, , ]

Examples of Antimicrobial Activity:

  • Danofloxacin shows high efficacy against Pasteurella multocida, Mannheimia haemolytica, and Haemophilus parasuis, important pathogens involved in bovine respiratory disease. [, , , ]
  • Danofloxacin is effective against Mycoplasma gallisepticum, a major cause of chronic respiratory disease in chickens. [, ]

Resistance Development

Despite its effectiveness, the emergence of danofloxacin resistance has been reported in certain bacterial species. [, , , ] Resistance often arises from mutations in genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE). [, , ] These mutations alter the target sites, reducing danofloxacin binding affinity and hindering its bactericidal activity.

Mechanism of Action
  • In Mycoplasma gallisepticum, substitutions in gyrA (Ser-83→Arg) and parC (Ala-64→Ser) have been observed in resistant mutants. []
  • In Actinobacillus pleuropneumoniae, mutations in gyrA (Ser-83→Tyr or Ser-83→Phe) and parC (Lys-53→Glu) have been detected in resistant strains. []

Analytical Methods

Various analytical methods, including high-performance liquid chromatography (HPLC) and microbiological assays, are employed to determine danofloxacin concentrations in biological samples such as plasma, tissue, and milk. [, , , , , , ] Fluorescence polarization immunoassay (FPIA) and enzyme-linked immunosorbent assay (ELISA) techniques have also been developed for the specific detection of danofloxacin in milk. []

Future Directions
  • Optimizing dosage regimens: Further research is needed to refine dosage regimens for different animal species and disease conditions, maximizing therapeutic efficacy while minimizing the risk of resistance development. [, ]
  • Understanding resistance mechanisms: Continued investigation into the mechanisms of danofloxacin resistance is crucial for developing strategies to mitigate resistance emergence and preserve its clinical utility. [, ]
  • Exploring novel drug delivery systems: Investigating innovative drug delivery systems, such as long-acting formulations or targeted delivery approaches, could improve the efficacy and duration of action of danofloxacin. []
  • Evaluating the impact on gut microbiota: Assessing the long-term effects of danofloxacin on the gut microbiota and resistome of treated animals is important for understanding potential implications for animal health and food safety. []
  • Developing new analytical methods: Continued development of sensitive and specific analytical techniques for danofloxacin detection in various matrices is essential for monitoring drug residues, ensuring food safety, and supporting pharmacokinetic studies. []

Properties

CAS Number

112398-08-0

Product Name

Danofloxacin

IUPAC Name

1-cyclopropyl-6-fluoro-7-[(1S,4S)-5-methyl-2-aza-5-azoniabicyclo[2.2.1]heptan-2-yl]-4-oxoquinoline-3-carboxylate

Molecular Formula

C19H20FN3O3

Molecular Weight

357.4 g/mol

InChI

InChI=1S/C19H20FN3O3/c1-21-7-12-4-11(21)8-22(12)17-6-16-13(5-15(17)20)18(24)14(19(25)26)9-23(16)10-2-3-10/h5-6,9-12H,2-4,7-8H2,1H3,(H,25,26)/t11-,12-/m0/s1

InChI Key

QMLVECGLEOSESV-RYUDHWBXSA-N

SMILES

C[NH+]1CC2CC1CN2C3=C(C=C4C(=C3)N(C=C(C4=O)C(=O)[O-])C5CC5)F

Synonyms

Advocid
Advocin
danofloxacin
danofloxacin mesylate

Canonical SMILES

C[NH+]1CC2CC1CN2C3=C(C=C4C(=C3)N(C=C(C4=O)C(=O)[O-])C5CC5)F

Isomeric SMILES

C[NH+]1C[C@@H]2C[C@H]1CN2C3=C(C=C4C(=C3)N(C=C(C4=O)C(=O)[O-])C5CC5)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.